molecular formula C15H11Cl2NO B060966 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile CAS No. 175135-34-9

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile

Cat. No.: B060966
CAS No.: 175135-34-9
M. Wt: 292.2 g/mol
InChI Key: NWVCDYRSZJPDJE-UHFFFAOYSA-N
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Description

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile is an organic compound with the molecular formula C15H11Cl2NO. It is a derivative of acetonitrile, which is a versatile solvent and a key starting material in organic synthesis. This compound has been extensively studied due to its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxyphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 4-(3,4-Dichlorobenzyl)oxybenzaldehyde
  • 3,4-Dichlorophenylacetonitrile

Uniqueness

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-14-6-3-12(9-15(14)17)10-19-13-4-1-11(2-5-13)7-8-18/h1-6,9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCDYRSZJPDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379148
Record name {4-[(3,4-Dichlorophenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-34-9
Record name 4-[(3,4-Dichlorophenyl)methoxy]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3,4-Dichlorophenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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